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Compound of Interest

2-Amino-6-
Compound Name:
(trifluoromethyl)benzothiazole

Cat. No. B1301047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Amino-6-(trifluoromethyl)benzothiazole (CAS No: 777-12-8), a key intermediate in
pharmaceutical and materials science.[1][2] Due to the limited availability of published, raw
spectroscopic data for this specific compound, this document presents predicted values and
characteristic features based on the analysis of its chemical structure and comparison with
analogous compounds. This guide is intended to aid researchers in the identification,
characterization, and quality control of this molecule.

Molecular Structure and Properties

e Molecular Formula: CsHsF3N2S[1]
» Molecular Weight: 218.20 g/mol [1]
e Melting Point: 120-124 °C[1][2]

e Appearance: Solid[1][2]

Predicted Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 2-Amino-6-
(trifluoromethyl)benzothiazole. These predictions are based on established principles of
spectroscopy and data from structurally related benzothiazole derivatives.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons
and the amine group. The trifluoromethyl group will influence the chemical shifts of the adjacent
aromatic protons.

Chemical Shift ()

Multiplicity Number of Protons  Assignment
(ppm)
~7.8-8.0 S 1H H-4
~75-7.7 d 1H H-5
~73-75 d 1H H-7
~ 7.2 (broad) s (broad) 2H -NH:z

Predicted for a solution in DMSO-ds.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.
The presence of the trifluoromethyl group and the heterocyclic ring will result in a range of
chemical shifts.
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Chemical Shift (8) (ppm) Assighment
~ 168 C-2 (C=N)

~ 152 C-8 (C-S)
~135 C-9 (C-N)

~ 128 (q) -CFs3

~125 C-6

~ 123 C-4

~121 C-5

~118 C-7

Predicted for a solution in DMSO-de. The CFs carbon will appear as a quartet due to coupling
with the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine group, the aromatic
ring, and the trifluoromethyl group.

Wavenumber (cm—?) Intensity Assignment

N-H stretching (asymmetric

3450 - 3300 Medium _
and symmetric) of -NH:z
3100 - 3000 Weak Aromatic C-H stretching
C=N stretching of the thiazole
~ 1640 Strong ]
ring
1600 - 1450 Medium Aromatic C=C stretching
1350 - 1100 Strong C-F stretching of -CF3
Aromatic C-H out-of-plane
~ 820 Strong

bending
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Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation
pattern will provide structural information.

m/z Interpretation

218 Molecular ion peak [M]*

199 Loss of F

191 Loss of HCN from the thiazole ring
149 Loss of CFs

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-
(trifluoromethyl)benzothiazole in about 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCI3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a pulse angle of 90°, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
required compared to *H NMR.

Infrared (IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample
with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, uniform powder is obtained.[3] Press the powder into a thin, transparent pellet
using a hydraulic press.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: Record a background spectrum of the empty sample compartment. Place
the KBr pellet in the sample holder and record the sample spectrum. The spectrum is
typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

o Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable
volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[4] For
techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized
before ionization.

e Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.qg.,
Electrospray lonization - ESI, or Electron Impact - El) is used.

o Data Acquisition: The sample is introduced into the ion source, where it is ionized. The
resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer
and detected.[5] High-resolution mass spectrometry (HRMS) can be used for accurate mass
determination to confirm the elemental composition.[6]

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between different spectroscopic techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Logic of structural elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1301047#spectroscopic-data-nmr-ir-
mass-spec-of-2-amino-6-trifluoromethyl-benzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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